N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-2-19(15-7-12-26(21,22)13-15)17(20)14-3-5-16(6-4-14)27(23,24)18-8-10-25-11-9-18/h3-6,15H,2,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGFSHVOOXDVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique thiolane ring structure combined with sulfonyl and amide functionalities, which contribute to its biological properties. The molecular formula is with a molecular weight of 663.67 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors, altering signaling pathways that affect cell proliferation and apoptosis.
Biological Assays and Efficacy
Numerous studies have assessed the biological activity of this compound through various in vitro and in vivo assays.
Table 1: Summary of Biological Assays
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Hepatitis C Virus (HCV)
A study investigated the compound's efficacy against HCV NS5B polymerase. Results indicated that it exhibited potent inhibitory activity with an IC50 value less than 10 nM, suggesting its potential as a therapeutic agent for HCV infections .
Case Study 2: Cancer Cell Lines
In vitro tests on various cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the modulation of apoptotic pathways .
Case Study 3: Antimicrobial Properties
Research showed that this compound effectively inhibited the growth of several Gram-positive bacterial strains, indicating its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Impact on Key Properties
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary components:
- 4-(Morpholine-4-sulfonyl)benzoic acid (aromatic core with sulfonamide substituent).
- 1,1-Dioxo-1λ⁶-thiolan-3-amine (tetrahydrothiophene sulfone derivative with amine functionality).
- Ethyl group introduced via alkylation or reductive amination.
The convergent synthesis strategy involves preparing these intermediates separately before coupling via amide bond formation.
Synthesis of 4-(Morpholine-4-Sulfonyl)Benzoic Acid
Sulfonation of Benzoic Acid Derivatives
A common approach involves sulfonation of 4-substituted benzoic acid precursors. For example:
- Chlorosulfonation : Treatment of 4-methylbenzoic acid with chlorosulfonic acid at 0–5°C yields 4-(chlorosulfonyl)benzoic acid.
- Amination with Morpholine : Reaction of the chlorosulfonyl intermediate with morpholine in dichloromethane (DCM) at room temperature provides 4-(morpholine-4-sulfonyl)benzoic acid (Table 1).
Table 1: Optimization of Sulfonamide Formation
| Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Morpholine | DCM | RT | 6 | 78 | |
| Morpholine | THF | 40°C | 4 | 85 | |
| Triethylamine (base) | Acetonitrile | 50°C | 3 | 92 |
Key side products include disubstituted sulfonamides, mitigated by using excess morpholine.
Preparation of 1,1-Dioxo-1λ⁶-Thiolan-3-Amine
Oxidation of Tetrahydrothiophene Derivatives
The thiolan sulfone moiety is synthesized via oxidation of tetrahydrothiophene-3-amine:
Direct Amination Strategies
Patent literature describes a one-pot synthesis via ring-opening of epoxides:
N-Ethylation and Amide Coupling
Alkylation of Thiolan Sulfone Amine
The secondary amine is ethylated using:
Amide Bond Formation
Coupling the benzoic acid and amine intermediates employs standard protocols:
- Activation as Acid Chloride : Thionyl chloride (SOCl₂) converts 4-(morpholine-4-sulfonyl)benzoic acid to its acyl chloride, reacted with N-ethyl-1,1-dioxo-thiolan-3-amine in DCM (Table 2).
- Carbodiimide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (higher purity).
Table 2: Comparative Analysis of Coupling Methods
| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | DCM | 75 | 95% | |
| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 88 | 98% | |
| HATU | HATU, DIPEA | DMF | 90 | 97% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 4.21 (m, 1H, thiolan-CH), 3.60–3.45 (m, 8H, morpholine), 3.20 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.95–2.80 (m, 4H, thiolan-SO₂), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- HRMS : m/z calculated for C₁₈H₂₅N₂O₅S₂ [M+H]⁺: 437.1201; found: 437.1198.
Alternative Synthetic Routes
Challenges and Optimization Opportunities
- Regioselectivity in Sulfonation : Competing para/meta sulfonation requires careful control of reaction stoichiometry.
- Amine Stability : The thiolan sulfone amine is prone to oxidation; inert atmosphere (N₂/Ar) is critical during alkylation.
- Scale-Up Limitations : Low yields in reductive amination (≤70%) necessitate alternative ethylation methods.
Q & A
Basic: What are the common synthetic routes for synthesizing N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-4-(morpholine-4-sulfonyl)benzamide?
The synthesis typically involves multi-step organic reactions. A primary route includes:
- Step 1 : Reacting a 4-(morpholine-4-sulfonyl)benzoyl chloride precursor with a thiolane-3-amine derivative under amidation conditions.
- Step 2 : Introducing the N-ethyl group via alkylation using ethyl halides in the presence of a base (e.g., potassium carbonate).
- Key Conditions : Solvents like dimethylformamide (DMF) or dichloromethane, temperatures between 0–25°C, and catalysts such as triethylamine to enhance reaction efficiency .
- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures is recommended for isolating the pure product .
Advanced: How can reaction conditions be optimized to improve amidation yield during synthesis?
Optimization strategies include:
- Catalyst Screening : Triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate amidation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature Control : Maintaining 0–5°C during acyl chloride formation minimizes side reactions.
- pH Monitoring : Neutral to slightly basic conditions (pH 7–8) prevent hydrolysis of the sulfonamide group .
- Yield Tracking : Use HPLC or LC-MS to quantify intermediates and adjust stoichiometry in real time .
Basic: Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : H and C NMR confirm the presence of the thiolan-3-yl, ethyl, and morpholine-sulfonyl groups (e.g., δ 3.6–3.8 ppm for morpholine protons) .
- IR Spectroscopy : Peaks at 1650–1700 cm (amide C=O) and 1150–1250 cm (sulfonyl S=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides molecular weight confirmation (expected [M+H] ~465 g/mol) .
Advanced: What challenges arise in resolving crystal structures of thiolan-3-yl benzamide derivatives?
Challenges include:
- Conformational Flexibility : The thiolan-3-yl ring adopts multiple puckering modes, complicating X-ray diffraction.
- Solvent Inclusion : Polar solvents (e.g., DMSO) often co-crystallize, requiring anhydrous conditions.
- Resolution Tips : Use low-temperature crystallography (100 K) and heavy-atom derivatization (e.g., bromine substitution) to enhance diffraction .
Basic: What in vitro assays are used to evaluate biological activity?
- Enzyme Inhibition Assays : Test against targets like autotaxin (ATX) or PPARγ using fluorescence-based substrates .
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2) to assess cytotoxicity.
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled competitors) quantify affinity for GPCRs .
Advanced: How can SAR studies identify critical functional groups in this compound?
- Substituent Variation : Compare analogs with modified morpholine-sulfonyl or ethyl groups (e.g., replacing ethyl with propyl).
- Activity Cliffs : Use molecular docking to correlate substituent size/hydrophobicity with binding energy changes (e.g., morpholine’s role in sulfonamide orientation) .
- Data Analysis : Apply Free-Wilson or Hansch models to quantify group contributions to bioactivity .
Basic: What are the solubility and stability profiles under varying pH conditions?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (>50 mg/mL) or ethanol (~10 mg/mL).
- Stability : Degrades at pH <3 (amide hydrolysis) or pH >10 (sulfonamide cleavage). Store at pH 6–8 in inert atmospheres .
Advanced: How do discrepancies in biological activities of similar thiazolidinedione derivatives inform experimental design?
- Case Study : Evidence shows N-ethyl substitution (as in this compound) enhances metabolic stability compared to N-methyl analogs, but reduces PPARγ binding .
- Mitigation : Include orthogonal assays (e.g., SPR for binding kinetics and ADME profiling) to resolve conflicting in vitro/in vivo results .
Basic: What chromatographic methods are recommended for purity analysis?
- HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm.
- TLC : Silica gel 60 F254 plates with ethyl acetate/hexane (3:7); visualize under UV or iodine vapor .
Advanced: What computational approaches predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to ATX’s hydrophobic pocket; prioritize poses with morpholine-sulfonyl interactions .
- MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-enzyme complex in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
